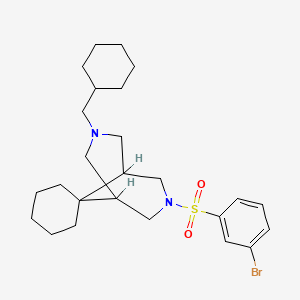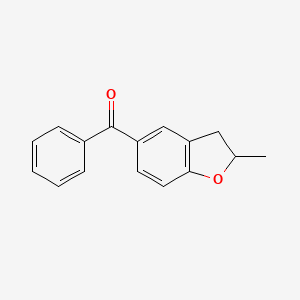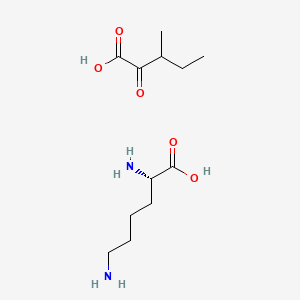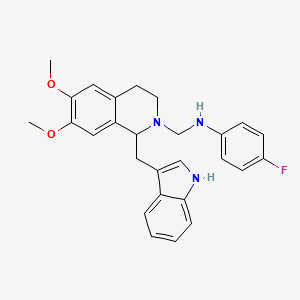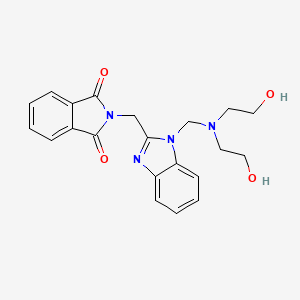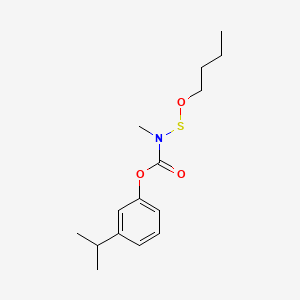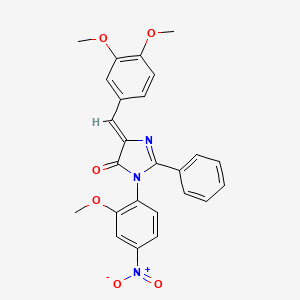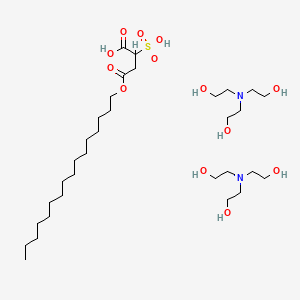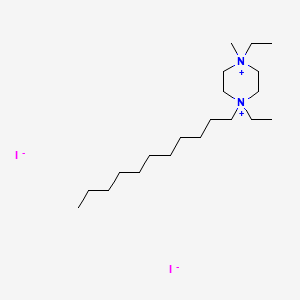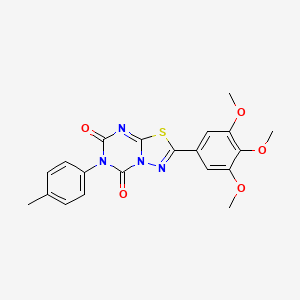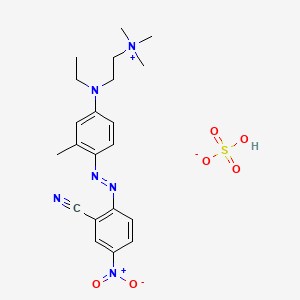
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- is a complex carbohydrate compound It is composed of glucose and mannopyranosyl units, which are types of sugars
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- typically involves the glycosylation of glucose with mannopyranosyl donors. The reaction conditions often require the use of catalysts such as Lewis acids or enzymes to facilitate the formation of glycosidic bonds. Protecting groups may be used to ensure selective reactions at specific hydroxyl groups.
Industrial Production Methods
Industrial production of such oligosaccharides may involve enzymatic synthesis using glycosyltransferases or chemical synthesis using glycosyl donors and acceptors. The process is optimized for high yield and purity, often involving multiple steps of purification and characterization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology
In biological research, it may be used to study carbohydrate metabolism and the role of oligosaccharides in cell signaling and recognition.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or antibacterial activities.
Industry
In the industrial sector, it may be used in the production of bio-based materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- involves its interaction with specific enzymes and receptors in biological systems. The molecular targets may include glycosidases and glycosyltransferases, which catalyze the breakdown and synthesis of glycosidic bonds. The pathways involved could include carbohydrate metabolism and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: A simple sugar and a primary energy source for cells.
Mannose: A sugar similar to glucose but with different stereochemistry.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- is unique due to its specific glycosidic linkages and the presence of deoxy sugars, which may impart distinct biological and chemical properties compared to other oligosaccharides.
Eigenschaften
CAS-Nummer |
550-72-1 |
|---|---|
Molekularformel |
C18H32O14 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C18H32O14/c1-5-9(22)12(25)14(27)17(29-5)31-8(4-20)16(11(24)7(21)3-19)32-18-15(28)13(26)10(23)6(2)30-18/h4-19,21-28H,3H2,1-2H3/t5-,6-,7+,8-,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 |
InChI-Schlüssel |
OBJGCSPUFIIVBS-GVTHJVTFSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



